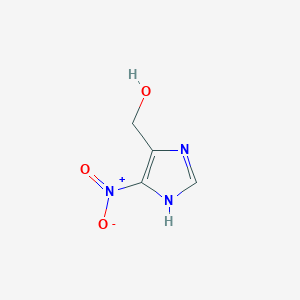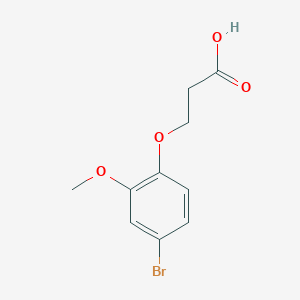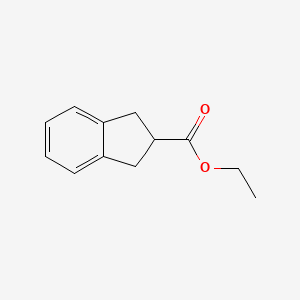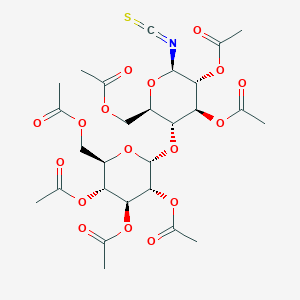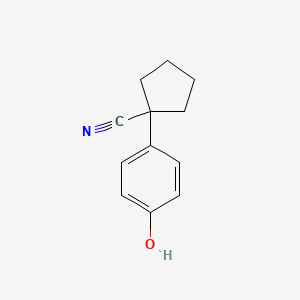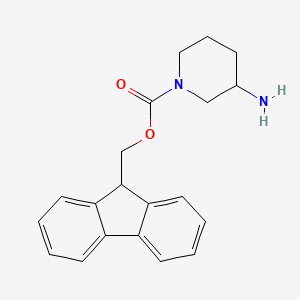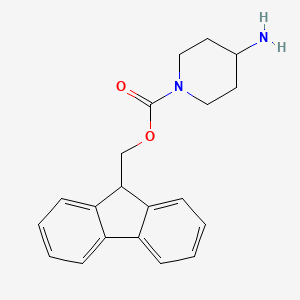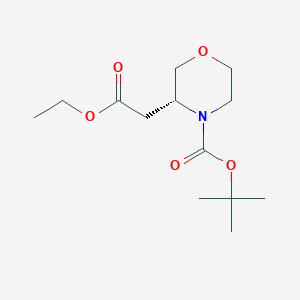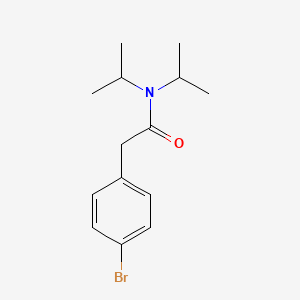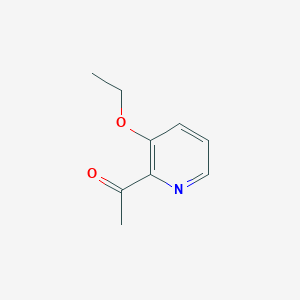
1-(3-Ethoxypyridin-2-yl)ethanone
Vue d'ensemble
Description
1-(3-Ethoxypyridin-2-yl)ethanone, also known as EPE, is a chemical compound that has gained significant attention in the field of scientific research. EPE belongs to the class of pyridine derivatives and is widely used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1-(3-Ethoxypyridin-2-yl)ethanone is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophilic compounds to form new compounds. This compound has also been shown to inhibit the activity of certain enzymes, which may be responsible for its biological activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. This compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. This compound has been shown to have neuroprotective properties, which may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Ethoxypyridin-2-yl)ethanone has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable and can be stored for a long time without degradation. However, this compound has some limitations for lab experiments. It is highly reactive and can react with other compounds in the lab, which may affect the results of the experiment. This compound is also toxic and should be handled with care.
Orientations Futures
There are several future directions for the research on 1-(3-Ethoxypyridin-2-yl)ethanone. One direction is to investigate the mechanism of action of this compound and its biological activity. Another direction is to synthesize new compounds using this compound as a building block and evaluate their biological activity. Furthermore, the use of this compound in the synthesis of materials with unique properties is an area of interest for future research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its wide range of scientific research applications, including the synthesis of various organic compounds and its potential therapeutic properties, make it a valuable compound for research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Applications De Recherche Scientifique
1-(3-Ethoxypyridin-2-yl)ethanone has a wide range of scientific research applications. It is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials. This compound has been used in the synthesis of pyridine derivatives that have shown promising results in the treatment of cancer, Alzheimer's disease, and other neurological disorders. This compound has also been used in the synthesis of compounds that have antibacterial and antifungal properties.
Propriétés
IUPAC Name |
1-(3-ethoxypyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-8-5-4-6-10-9(8)7(2)11/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRGKIHCBFXPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



